A Comprehensive Technical Guide to the Physicochemical and Solubility Properties of 5-Methoxy-3,3-dimethylindolin-2-one
A Comprehensive Technical Guide to the Physicochemical and Solubility Properties of 5-Methoxy-3,3-dimethylindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methoxy-3,3-dimethylindolin-2-one in Modern Drug Discovery
5-Methoxy-3,3-dimethylindolin-2-one is a heterocyclic compound belonging to the indolinone class. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications in oncology, neurology, and infectious diseases.[1] The physicochemical properties of this specific derivative, characterized by a methoxy group at the 5-position and gem-dimethyl substitution at the 3-position, are critical determinants of its behavior in biological systems and its potential as a drug candidate or a key intermediate in pharmaceutical synthesis.[2]
Understanding these fundamental properties is not merely an academic exercise; it is a cornerstone of rational drug design.[3] Properties such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, solubility is a paramount consideration, as poor solubility can severely limit a compound's bioavailability and therapeutic efficacy.[5] This guide provides an in-depth analysis of the physicochemical and solubility characteristics of 5-Methoxy-3,3-dimethylindolin-2-one, offering both foundational data and practical experimental insights to aid researchers in their drug discovery and development endeavors.
Core Physicochemical Characteristics
A molecule's intrinsic physical and chemical properties are the foundation upon which its pharmacological profile is built. For 5-Methoxy-3,3-dimethylindolin-2-one, these parameters provide initial insights into its potential drug-like qualities.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₃NO₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 191.23 g/mol | Falls well within the parameters of Lipinski's Rule of Five (≤500 g/mol ), suggesting a higher likelihood of good oral bioavailability.[4] |
| XlogP (Predicted) | 1.3 | This predicted measure of lipophilicity suggests a balanced character, which is often desirable for achieving both membrane permeability and aqueous solubility.[6] |
| Hydrogen Bond Donors | 1 (from the N-H group) | The single hydrogen bond donor contributes to interactions with biological targets and influences solubility. |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the methoxy oxygen) | The two hydrogen bond acceptors play a crucial role in molecular recognition and solubility in polar solvents. |
Table 1: Key Physicochemical Properties of 5-Methoxy-3,3-dimethylindolin-2-one
The data presented in Table 1 paints a promising initial picture for 5-Methoxy-3,3-dimethylindolin-2-one as a potential drug scaffold. Its molecular weight is in a favorable range for oral absorption, and the predicted logP value suggests a desirable balance between lipophilicity and hydrophilicity.[4] This balance is critical; while sufficient lipophilicity is required to cross biological membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Solubility Profile: A Critical Parameter for Bioavailability
The solubility of a compound is a crucial factor that dictates its suitability for various stages of drug development. A compound must be sufficiently soluble in aqueous media to be absorbed and distributed throughout the body, yet also possess adequate solubility in organic solvents for formulation and purification processes.
Qualitative Solubility Assessment
A preliminary understanding of a compound's solubility can be gained through qualitative tests in a range of solvents with varying polarities. This follows the fundamental principle of "like dissolves like".[7]
| Solvent Class | Representative Solvents | Predicted Solubility of 5-Methoxy-3,3-dimethylindolin-2-one | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The polar nature of the carbonyl and methoxy groups, along with the N-H group, allows for strong dipole-dipole interactions with these solvents. Oxindole, a related parent compound, is known to be soluble in DMSO and DMF.[8] |
| Polar Protic | Ethanol, Methanol | Soluble | The ability to act as both a hydrogen bond donor and acceptor facilitates dissolution in protic solvents. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule, conferred by the heteroatoms, is likely to limit its solubility in nonpolar environments.[9] |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly Soluble | While the polar functional groups provide some affinity for water, the aromatic ring and dimethyl groups contribute to its hydrophobic character, likely resulting in limited aqueous solubility. |
Table 2: Predicted Qualitative Solubility of 5-Methoxy-3,3-dimethylindolin-2-one
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For precise and reproducible solubility data, the shake-flask method is a widely accepted and robust technique.[10] This protocol provides a reliable means to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of 5-Methoxy-3,3-dimethylindolin-2-one in a selected solvent.
Materials:
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5-Methoxy-3,3-dimethylindolin-2-one
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Selected solvent (e.g., ethanol, PBS pH 7.4)
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Glass vials with screw caps
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Orbital shaker with temperature control
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
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Volumetric flasks and pipettes
Procedure:
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Preparation of a Saturated Solution:
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Add an excess amount of 5-Methoxy-3,3-dimethylindolin-2-one to a glass vial. A visual excess of solid should be present.
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Add a known volume of the chosen solvent to the vial.
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Equilibration:
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Seal the vial tightly to prevent solvent evaporation.
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Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).
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Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[10]
-
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Phase Separation:
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After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
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Centrifuge the vial to pellet the remaining solid.
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Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification:
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Prepare a series of standard solutions of 5-Methoxy-3,3-dimethylindolin-2-one of known concentrations in the same solvent.
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Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.
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Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.
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Determine the concentration of 5-Methoxy-3,3-dimethylindolin-2-one in the saturated solution by interpolating its peak area on the calibration curve.
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Data Reporting:
The solubility should be reported in units of mg/mL or µg/mL, along with the specific solvent and the temperature at which the determination was performed.
Experimental Workflow for Solubility Determination
A generalized workflow for determining equilibrium solubility using the shake-flask method.[10]
Conclusion: A Foundation for Further Development
The physicochemical and solubility properties of 5-Methoxy-3,3-dimethylindolin-2-one establish it as a molecule with significant potential for further investigation in drug discovery. Its adherence to key principles of drug-likeness, such as those outlined by Lipinski's Rule of Five, provides a strong rationale for its consideration as a scaffold for the development of novel therapeutics.[4] The provided experimental protocol for solubility determination offers a robust framework for obtaining the critical data needed to advance this compound through the drug development pipeline. As with any promising compound, a thorough understanding of these fundamental properties is the essential first step toward unlocking its full therapeutic potential.
References
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-methoxy-3,3-dimethylisoindolin-1-one. PubChem. Retrieved from [Link]
-
Ascendia Pharma. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
-
Saeed, A., et al. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]
-
Rajput, P. A., & Tanpure, S. D. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. RA J. of Applied Research. Retrieved from [Link]
-
Jouyban, A. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Retrieved from [Link]
-
Ferreira, M. M. C., et al. (2022, December 1). Solubility analysis of 18 active pharmaceutical ingredients and intermediates in the non-polar solvents dioxane, toluene and cyclopentyl methyl ether. University of Strathclyde. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. PubChemLite - 5-methoxy-3,3-dimethylisoindolin-1-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. chem.ws [chem.ws]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. benchchem.com [benchchem.com]
